Methyl 2-Acetamido-2-deoxy-β-D-galactopyranoside Methyl 2-Acetamido-2-deoxy-β-D-galactopyranoside Methyl N-acetyl-beta-D-galactosaminide is an N-acetyl-beta-D-galactosaminide having a methyl substituent at the anomeric position.
Brand Name: Vulcanchem
CAS No.: 22256-76-4
VCID: VC0019531
InChI: InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9-/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC)CO)O)O
Molecular Formula: C9H17NO6
Molecular Weight: 235.23 g/mol

Methyl 2-Acetamido-2-deoxy-β-D-galactopyranoside

CAS No.: 22256-76-4

Reference Standards

VCID: VC0019531

Molecular Formula: C9H17NO6

Molecular Weight: 235.23 g/mol

Methyl 2-Acetamido-2-deoxy-β-D-galactopyranoside - 22256-76-4

CAS No. 22256-76-4
Product Name Methyl 2-Acetamido-2-deoxy-β-D-galactopyranoside
Molecular Formula C9H17NO6
Molecular Weight 235.23 g/mol
IUPAC Name N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide
Standard InChI InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9-/m1/s1
Standard InChIKey ZEVOCXOZYFLVKN-SYHAXYEDSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1OC)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC)CO)O)O
Description Methyl N-acetyl-beta-D-galactosaminide is an N-acetyl-beta-D-galactosaminide having a methyl substituent at the anomeric position.
Synonyms Methyl 2-(Acetylamino)-2-deoxy-β-D-glucopyranoside; Methyl N-Acetylglucosaminide; Methyl N-Acetyl-β-D-glucosaminide;
PubChem Compound 6559236
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator